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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the

quantification of Sofosbuvir impurity G, a known diastereomer of the active pharmaceutical

ingredient. The information presented is based on established methodologies and adheres to

the principles outlined in the International Council for Harmonisation (ICH) guidelines. This

document aims to assist researchers and analytical scientists in selecting and implementing a

suitable method for the quality control of Sofosbuvir.

Introduction to Sofosbuvir Impurity G
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As

with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its

safety and efficacy. Sofosbuvir impurity G is a diastereomer of Sofosbuvir, identified with the

CAS number 1337482-15-1. Its effective separation and quantification are essential for the

quality control of Sofosbuvir drug substance and drug product.

Method Comparison
This section compares two validated Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) methods for the determination of Sofosbuvir and its related

impurities, with a focus on the quantification of impurity G. While specific validation data for

impurity G is not always reported separately in all published literature, the presented methods
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have demonstrated the capability to separate and quantify impurities in Sofosbuvir, including

diastereomers.

Table 1: Comparison of Validated RP-HPLC Methods for Sofosbuvir Impurity Analysis

Parameter
Method 1: Isocratic RP-
HPLC

Method 2: Gradient RP-
HPLC

Chromatographic Column
Agilent Eclipse XDB-C18, 4.6

× 250 mm, 5 μm

Kromasil 100 C18, 250 × 4.6

mm, 5 µm

Mobile Phase
0.1% Trifluoroacetic acid in

Water:Acetonitrile (50:50 v/v)

A: Buffer solution:Acetonitrile

(97.5:2.5 v/v)B:

Acetonitrile:Isopropyl

alcohol:Methanol:Water

(60:20:10:10 v/v/v/v)

Elution Mode Isocratic Gradient

Flow Rate 1.0 mL/min 1.0 mL/min

Detection Wavelength 260 nm 263 nm

Column Temperature Ambient 25°C

Injection Volume Not Specified 10 µL

Linearity Range (Impurity)
10-30 μg/mL (for a process-

related impurity)

0.5–7.5 ppm (for general

impurities)

LOD (Impurity)
0.03% (0.12 μg) (for a

process-related impurity)

0.1 µg/mL (for general

impurities)

LOQ (Impurity)
1.50% (0.375 μg) (for a

process-related impurity)

0.5 µg/mL (for general

impurities)

Accuracy (% Recovery)
Not explicitly stated for a

specific impurity

90.2–113.9% (for general

impurities)

Precision (%RSD)
0.043 (for a process-related

impurity)

Not explicitly stated for a

specific impurity
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Note: The data for Method 1 is for a "phosphoryl impurity" and for Method 2 is for general

impurities, as specific data for Impurity G was not detailed in the cited literature. These

methods, however, are suitable for adaptation and validation for Impurity G.

Experimental Protocols
Method 1: Isocratic RP-HPLC
This method is designed for the estimation of Sofosbuvir and its process-related impurities.[1]

[2]

1. Instrumentation:

A liquid chromatograph equipped with a UV detector.

Data acquisition and processing software.

2. Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.

Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and

acetonitrile (50:50 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 260 nm.

Column Temperature: Ambient.

3. Standard and Sample Preparation:

Diluent: Water:Acetonitrile (50:50 v/v).

Standard Solution: Prepare a standard solution of Sofosbuvir and the impurity of interest

(e.g., Impurity G) of a known concentration in the diluent.

Sample Solution: Accurately weigh and dissolve the Sofosbuvir sample in the diluent to

achieve a desired concentration.
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4. Validation Parameters (as per ICH guidelines):

Specificity: The method should be able to resolve the impurity peak from the main drug peak

and other potential impurities. This can be confirmed by analyzing stressed samples (acid,

base, oxidation, thermal, and photolytic degradation).

Linearity: A series of solutions of the impurity standard are prepared over a specified

concentration range (e.g., LOQ to 150% of the specification limit). A linear relationship

should be established between the peak area and the concentration.

Accuracy: Determined by the recovery of a known amount of impurity spiked into a sample

matrix.

Precision: Assessed through repeatability (intra-day precision) and intermediate precision

(inter-day and inter-analyst variability). The relative standard deviation (RSD) of the results

should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-

noise ratio or by using the standard deviation of the response and the slope of the calibration

curve.

Method 2: Gradient RP-HPLC
This stability-indicating method is suitable for the determination of related substances in

Sofosbuvir tablet dosage forms.

1. Instrumentation:

A reverse-phase high-performance liquid chromatograph with a UV detector.

Data handling system.

2. Chromatographic Conditions:

Column: Kromasil 100 C18 (250 × 4.6 mm, 5 µm).

Mobile Phase A: A mixture of buffer solution and acetonitrile (97.5:2.5 v/v).
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Mobile Phase B: A mixture of acetonitrile, isopropyl alcohol, methanol, and purified water

(60:20:10:10 v/v/v/v).

Gradient Program: A suitable gradient program should be developed to ensure the

separation of all impurities.

Flow Rate: 1.0 mL/min.

Detection: UV at 263 nm.

Column Temperature: 25°C.

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

Standard Solution: Prepare a solution containing known concentrations of Sofosbuvir and its

impurities in the mobile phase.

Sample Solution: Extract the drug and its impurities from the tablet dosage form using a

suitable solvent system.

4. Validation Parameters (as per ICH guidelines):

The validation of this method would follow the same principles as Method 1, covering

specificity, linearity, accuracy, precision, LOD, and LOQ for each specified impurity, including

Impurity G. Forced degradation studies are crucial to demonstrate the stability-indicating

nature of the method.

Visualization of Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per

ICH guidelines.
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Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Conclusion
The selection of an appropriate analytical method for the quantification of Sofosbuvir impurity
G is dependent on the specific requirements of the analysis, such as the sample matrix and the

desired level of sensitivity. Both isocratic and gradient RP-HPLC methods can be effectively

validated to meet the stringent requirements of regulatory bodies. It is imperative that any

chosen method undergoes a thorough validation process as outlined by the ICH to ensure

reliable and accurate results for the quality control of Sofosbuvir. Researchers are encouraged

to use the information in this guide as a starting point for developing and validating their own

specific methods for Sofosbuvir impurity G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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